molecular formula C19H19F3N4O3 B15005891 2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15005891
M. Wt: 408.4 g/mol
InChI Key: WJTLELDCNGEUOV-UHFFFAOYSA-N
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Description

2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a nitrophenyl group and an acetamide moiety linked to a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The nitrophenyl group can be introduced through a nucleophilic substitution reaction, while the acetamide moiety is often added via an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are advantageous for scaling up the production process while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperazines, nitro derivatives, and amine derivatives, depending on the specific reaction conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of a nitrophenyl group and a trifluoromethylphenyl group, which imparts distinct chemical and biological properties. Its potential antibacterial activity against MRSA further highlights its significance in scientific research .

Properties

Molecular Formula

C19H19F3N4O3

Molecular Weight

408.4 g/mol

IUPAC Name

2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H19F3N4O3/c20-19(21,22)16-3-1-2-4-17(16)23-18(27)13-24-9-11-25(12-10-24)14-5-7-15(8-6-14)26(28)29/h1-8H,9-13H2,(H,23,27)

InChI Key

WJTLELDCNGEUOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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